

# Trichloromethanol CAS number and chemical structure

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## Compound of Interest

Compound Name: *Trichloromethanol*

Cat. No.: *B1233427*

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## An In-depth Technical Guide to Trichloromethanol

This technical guide provides a comprehensive overview of **trichloromethanol**, a key but unstable intermediate in the metabolism of chloroform. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, metabolic fate, and toxicological significance.

## Chemical Identity and Structure

**Trichloromethanol** ( $\text{CCl}_3\text{OH}$ ) is a chlorinated derivative of methanol.<sup>[1]</sup> It is not a stable compound under normal conditions and is primarily encountered as a transient intermediate.<sup>[1]</sup>

Chemical Structure:

The chemical structure of **trichloromethanol** consists of a central carbon atom bonded to three chlorine atoms, and a hydroxyl group.

- Molecular Formula:  $\text{CHCl}_3\text{O}$ <sup>[2]</sup>
- IUPAC Name: **trichloromethanol**<sup>[2]</sup>
- SMILES: C(O)(Cl)(Cl)Cl<sup>[2]</sup>

- InChI: InChI=1S/CHCl3O/c2-1(3,4)5/h5H[2]
- CAS Number: 35911-92-3[2]

A summary of the computed chemical and physical properties of **trichloromethanol** is presented in Table 1.

Table 1: Computed Physicochemical Properties of **Trichloromethanol**

Property	Value	Source
Molecular Weight	135.37 g/mol	PubChem[2]
Monoisotopic Mass	133.909298 Da	PubChem[2]
XLogP3-AA	1.5	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	133.909298 g/mol	PubChem[2]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	5	PubChem
Formal Charge	0	PubChem
Complexity	28.4	PubChem[2]

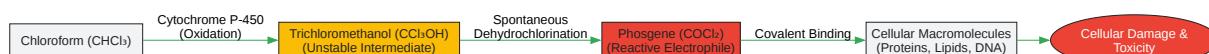
Note: These properties are computationally derived due to the instability of the compound.

## Metabolic Formation and Decomposition

**Trichloromethanol** is primarily formed in the liver and kidneys as an intermediate metabolite during the oxidative breakdown of chloroform (trichloromethane) by cytochrome P-450 enzymes.[1][3][4] This metabolic activation is a critical step leading to the toxicity associated with chloroform exposure.

Once formed, **trichloromethanol** is highly unstable and undergoes spontaneous dehydrochlorination to yield two highly reactive products: phosgene ( $\text{COCl}_2$ ) and hydrochloric acid ( $\text{HCl}$ ).<sup>[1][3]</sup>

The metabolic pathway of chloroform to phosgene via **trichloromethanol** is depicted in the following diagram:



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Metabolic activation of chloroform to phosgene.

## Toxicological Significance and Reactivity

The toxicity of **trichloromethanol** is indirect and is mediated by its decomposition product, phosgene.<sup>[1]</sup> Phosgene is a potent electrophile that readily reacts with cellular nucleophiles such as proteins, glutathione, and phospholipids.<sup>[1]</sup> This covalent binding leads to a cascade of detrimental cellular events, including:

- Glutathione depletion
- Oxidative stress
- Lipid peroxidation
- Cell death (necrosis)<sup>[3]</sup>

The primary target organs for chloroform-induced toxicity, mediated by phosgene, are the liver (hepatotoxicity) and kidneys (nephrotoxicity).<sup>[1][3]</sup>

## Experimental Protocols

Due to its extreme instability, **trichloromethanol** is not isolated for direct experimental studies. Its existence and role as an intermediate are inferred from the metabolic products of chloroform

and the nature of the resulting cellular damage. The study of such transient intermediates typically involves indirect methods, such as:

- Trapping experiments: Using specific reagents to react with the intermediate to form a stable, detectable product.
- Isotopic labeling studies: Following the metabolic fate of isotopically labeled chloroform to identify the downstream products.
- Computational modeling: Predicting the properties and reactivity of the intermediate through quantum chemical calculations.

No standard experimental protocols for the synthesis or handling of **trichloromethanol** are available.

## Distinction from 2,2,2-Trichloroethanol

It is crucial to distinguish **trichloromethanol** from its stable isomer, 2,2,2-trichloroethanol ( $\text{Cl}_3\text{CCH}_2\text{OH}$ ). The latter is a different chemical entity with its own unique CAS number (115-20-8) and distinct physical and chemical properties.<sup>[5][6][7][8][9]</sup> 2,2,2-Trichloroethanol is a stable liquid at room temperature and has been used as a sedative-hypnotic and as a reagent in organic synthesis.<sup>[7][10]</sup>

Table 2: Comparison of **Trichloromethanol** and 2,2,2-Trichloroethanol

Feature	Trichloromethanol	2,2,2-Trichloroethanol
CAS Number	35911-92-3 <sup>[2]</sup>	115-20-8 <sup>[5][6][7][8][9]</sup>
Structure	$\text{C}(\text{OH})\text{Cl}_3$	$\text{CH}_2(\text{OH})\text{CCl}_3$
Stability	Highly unstable intermediate <sup>[1]</sup>	Stable liquid <sup>[7]</sup>
Primary Role	Metabolic intermediate of chloroform <sup>[1][3]</sup>	Sedative-hypnotic, chemical reagent <sup>[7][10]</sup>
Boiling Point	Not applicable (decomposes)	151 °C <sup>[7]</sup>
Melting Point	Not applicable	17.8 °C <sup>[7]</sup>

## Safety and Handling

As **trichloromethanol** is not an isolated substance, direct handling and safety protocols are not applicable. However, when working with its precursor, chloroform, appropriate safety measures must be taken to avoid exposure and subsequent metabolic formation of **trichloromethanol** and phosgene. Chloroform is classified as harmful if swallowed, causes skin and serious eye irritation, is suspected of causing cancer, and may damage the unborn child and organs through prolonged or repeated exposure.[\[11\]](#)[\[12\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling chloroform.[\[11\]](#)[\[13\]](#)[\[14\]](#)

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